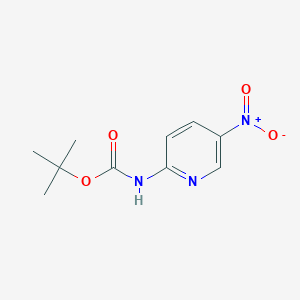
3-(4-Methoxyphenyl)-1-methyl-1h-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It has a molecular formula of C10H12N2O2 and a molecular weight of 192.22 g/mol. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, resulting in the alleviation of inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. Furthermore, this compound has been found to possess antimicrobial activity against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol in lab experiments is its well-established pharmacological properties. This compound has been extensively studied and is widely used as a reference compound in various assays. Additionally, it is relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antitumor, and antimicrobial activities of this compound. Additionally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic efficacy. Finally, the development of new drug delivery systems could be investigated to improve the solubility and bioavailability of this compound.
Méthodes De Synthèse
The synthesis of 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol can be achieved through several methods. One of the most common methods is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then cyclized with concentrated hydrochloric acid to form the final product. Other methods include the reaction of 4-methoxyphenylhydrazine with 1,3-dimethyl-2-imidazolidinone or 1,3-dimethylbarbituric acid.
Applications De Recherche Scientifique
3-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-5-ol has been extensively studied for its various applications in scientific research. It has been found to exhibit anti-inflammatory, antipyretic, and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to possess antitumor and antimicrobial activities, which could be useful in the development of novel drugs for cancer and infectious diseases.
Propriétés
Numéro CAS |
199587-26-3 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5-(4-methoxyphenyl)-2-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)7-10(12-13)8-3-5-9(15-2)6-4-8/h3-7,12H,1-2H3 |
Clé InChI |
PJTMFHVAWXJKCF-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
SMILES canonique |
CN1C(=O)C=C(N1)C2=CC=C(C=C2)OC |
Synonymes |
2,4-DIHYDRO-5-(4-METHOXYPHENYL)-2-METHYL-3H-PYRAZOL-3-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)

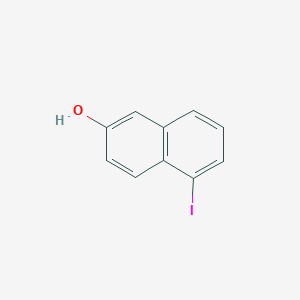

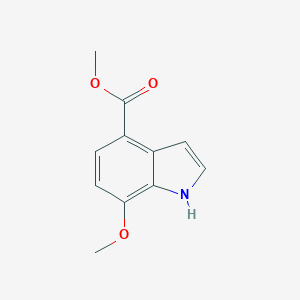



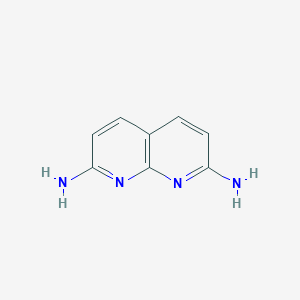
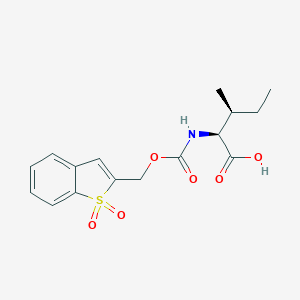
![2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B168897.png)
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B168899.png)
![(1S,4S)-bicyclo[2.2.2]octane-2,5-dione](/img/structure/B168902.png)
